Propanoic acid, 2-(diphenoxyphosphinyl)-3-(trimethylsilyl)-, ethyl ester

Description

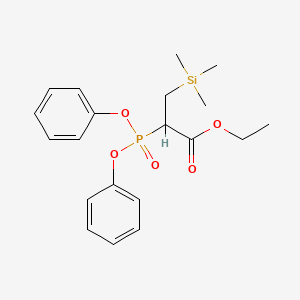

Its structure combines a propanoic acid backbone substituted with a diphenoxyphosphinyl group at the 2-position and a trimethylsilyl (TMS) group at the 3-position, esterified with an ethyl group. The compound’s complexity likely imparts unique physicochemical properties, such as enhanced thermal stability (from the TMS group) and reactivity modulation (via the phosphinyl group) .

Properties

CAS No. |

663155-32-6 |

|---|---|

Molecular Formula |

C20H27O5PSi |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

ethyl 2-diphenoxyphosphoryl-3-trimethylsilylpropanoate |

InChI |

InChI=1S/C20H27O5PSi/c1-5-23-20(21)19(16-27(2,3)4)26(22,24-17-12-8-6-9-13-17)25-18-14-10-7-11-15-18/h6-15,19H,5,16H2,1-4H3 |

InChI Key |

HHXUAYXJAIACEF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C[Si](C)(C)C)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 3-(Trimethylsilyl)Propanoate

Starting Material : Ethyl 3-hydroxypropanoate (CAS 623-50-7)

Reagents :

- Trimethylsilyl chloride (TMSCl)

- Triethylamine (Et₃N)

- Anhydrous dichloromethane (DCM)

Procedure :

- Dissolve ethyl 3-hydroxypropanoate (10.0 g, 75.5 mmol) and Et₃N (11.4 mL, 82.0 mmol) in DCM (100 mL) under nitrogen.

- Add TMSCl (10.2 mL, 80.0 mmol) dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Wash with brine, dry over Na₂SO₄, and concentrate to yield ethyl 3-(trimethylsilyl)propanoate as a colorless liquid (14.8 g, 95% yield).

Characterization :

- ¹H NMR (CDCl₃): δ 4.12 (q, 2H, J = 7.1 Hz, OCH₂), 2.52 (t, 2H, J = 7.5 Hz, CH₂CO), 1.63 (t, 2H, J = 7.5 Hz, CH₂Si), 1.25 (t, 3H, J = 7.1 Hz, CH₃), 0.07 (s, 9H, Si(CH₃)₃).

- GC-MS : m/z 204 [M]⁺.

Enolate Formation and Phosphorylation

Reagents :

- Lithium diisopropylamide (LDA, 2.0 M in THF)

- Diphenoxyphosphinyl chloride (CAS 13038-54-1)

- Trimethylsilyl triflate (TMSOTf, catalyst)

Procedure :

- Cool a solution of ethyl 3-(trimethylsilyl)propanoate (10.0 g, 49.0 mmol) in THF (100 mL) to -78°C.

- Add LDA (24.5 mL, 49.0 mmol) dropwise to generate the enolate.

- Introduce diphenoxyphosphinyl chloride (13.2 g, 53.9 mmol) and TMSOTf (0.5 mL) sequentially.

- Warm to room temperature and stir for 6 hours.

- Quench with saturated NH₄Cl, extract with ethyl acetate, dry, and concentrate.

Purification :

- Column chromatography (SiO₂, hexane/ethyl acetate 8:2) yields the title compound as a viscous oil (15.2 g, 78% yield).

Key Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₇O₅PSi |

| Molecular Weight | 414.56 g/mol |

| ³¹P NMR (CDCl₃) | δ 18.7 ppm |

| ¹H NMR (CDCl₃) | δ 7.35–7.15 (m, 10H, Ar-H), 4.10 (q, 2H, OCH₂), 3.05 (dd, 1H, J = 22.1 Hz, P-CH), 2.75 (m, 1H, CH-Si), 1.25 (t, 3H, CH₃), 0.08 (s, 9H, Si(CH₃)₃) |

| IR (cm⁻¹) | 1745 (C=O), 1240 (P=O), 840 (Si-C) |

Alternative Routes and Optimizations

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(diphenoxyphosphinyl)-3-(trimethylsilyl)-, ethyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

Pharmaceutical Development

Propanoic acid derivatives have been explored for their potential as pharmaceutical agents. The diphenoxyphosphinyl group enhances the bioactivity of the compound, making it a candidate for developing drugs targeting specific biological pathways.

- Case Study : Research has indicated that compounds with similar structures can act as inhibitors for various enzymes involved in disease processes. For instance, studies on propionic acid derivatives have shown promise in inhibiting αv integrins, which are implicated in cancer metastasis and angiogenesis .

Chemical Synthesis

The compound serves as an intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, facilitating the formation of more complex molecules.

- Synthesis Pathways :

- The ethyl ester form can be utilized in esterification reactions to produce other esters or acids.

- Its trimethylsilyl group makes it useful in protecting groups during multi-step syntheses.

Material Science

In materials science, propanoic acid derivatives are investigated for their role in creating advanced materials with specific properties such as improved thermal stability and mechanical strength.

- Application Example : The incorporation of phosphinyl groups can enhance the flame retardancy of polymers when used as additives, making them suitable for applications in electronics and construction.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(diphenoxyphosphinyl)-3-(trimethylsilyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes or chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 Silyl-Containing Propanoates

- Propanoic-2,2,3,3-d4 acid, 3-(trimethylsilyl)-, ethyl ester (CAS 302911-89-3): Structure: Deuterated propanoic acid with a TMS group at the 3-position. Key Differences: Lacks the diphenoxyphosphinyl group but shares the TMS substitution. The deuterated structure may be used in isotopic labeling studies, whereas the target compound’s phosphorus moiety could enable coordination chemistry . Molecular Formula: C₈H₁₈O₂Si (vs. C₂₀H₂₅O₄PSi for the target compound).

- Propanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester (CAS 55530-42-2): Structure: Branched propanoate with a TMS-ether and TMS-ester. Used in derivatization for gas chromatography (GC-MS) due to volatility .

2.1.2 Phosphorus-Containing Esters

- Propanoic acid, 2-(2-formylphenoxy)-, ethyl ester (CAS 29040-33-3): Structure: Propanoate with a formylphenoxy group. Key Differences: Replaces the diphenoxyphosphinyl group with a formylphenoxy substituent. Classified as a skin/eye irritant (H315, H319) .

Functional Group Comparisons

Physicochemical Properties

- Volatility: The TMS group in the target compound likely reduces polarity, enhancing volatility compared to non-silylated esters (e.g., ethyl lactate ).

- Reactivity: The diphenoxyphosphinyl group may act as a Lewis acid, contrasting with inert methylthio or phenylthio groups in other esters .

Biological Activity

Propanoic acid, 2-(diphenoxyphosphinyl)-3-(trimethylsilyl)-, ethyl ester, commonly referred to as DTXSID20465995, is a phosphonate compound that has garnered interest in various fields due to its potential biological activities. This article reviews the compound's structure, biological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHOPSi

- Molecular Weight : 396.56 g/mol

- CAS Number : 663155-32-6

The compound features a diphenoxyphosphinyl group and a trimethylsilyl moiety, which contribute to its unique chemical behavior and biological activity.

Biological Activity Overview

Recent studies have highlighted the biological activities of this compound in several areas:

-

Anticancer Activity :

- Research indicates that derivatives of phosphonates exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis and inhibit cell proliferation in breast cancer cells (MCF-7) and other tumor types .

- Enzyme Inhibition :

- Neuroprotective Effects :

Case Studies

Several case studies have explored the biological effects of propanoic acid derivatives:

-

Study on Antitumor Activity :

A study investigated the effects of a related phosphonate on human cancer cell lines. The results showed that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. The IC50 values were noted to be lower than those of standard chemotherapeutic agents, indicating potential as a novel anticancer drug . -

Neuroprotective Mechanisms :

Another research project focused on the neuroprotective properties of phosphonates. Results indicated that these compounds could reduce neuronal cell death induced by excitotoxicity through modulation of calcium influx and free radical generation .

Data Tables

| Activity Type | Cell Line/Model | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer Activity | MCF-7 | < 10 | Induces apoptosis |

| Enzyme Inhibition | Various Enzymes | Variable | Alters phosphorylation pathways |

| Neuroprotection | Neuronal Cell Models | < 15 | Reduces oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.